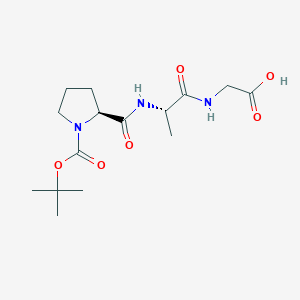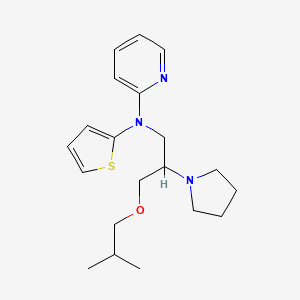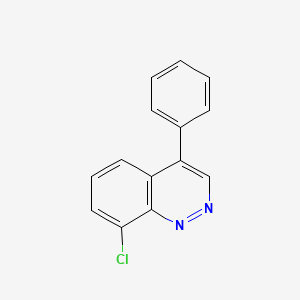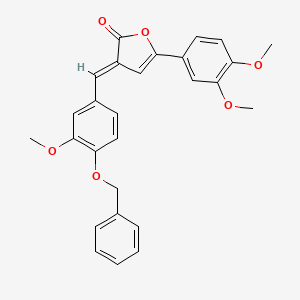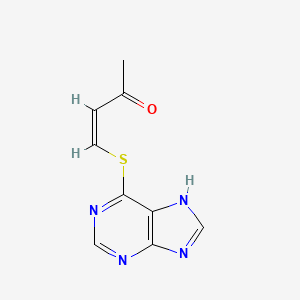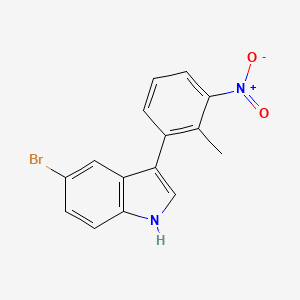
5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 2-methyl-3-nitrophenyl group at the 3rd position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-methyl-3-nitrophenyl)-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 5-bromo-3-(2-methyl-3-nitrophenyl)indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(2-methyl-3-aminophenyl)-1H-indole.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: : The compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including cancer and infectious diseases.
Industry: : It is used in the development of new materials, including dyes and pigments. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the indole ring contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methyl-3-nitrophenyl methylcarboxylate: Similar in structure but with a carboxylate group instead of the indole ring.
5-Bromo-3-nitro-ortho-xylene: Similar in having a bromine and nitro group but lacks the indole ring and has a different substitution pattern.
Uniqueness
- The presence of both the indole ring and the 2-methyl-3-nitrophenyl group makes 5-Bromo-3-(2-methyl-3-nitrophenyl)-1H-indole unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
89346-29-2 |
|---|---|
Molekularformel |
C15H11BrN2O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
5-bromo-3-(2-methyl-3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-11(3-2-4-15(9)18(19)20)13-8-17-14-6-5-10(16)7-12(13)14/h2-8,17H,1H3 |
InChI-Schlüssel |
MIVVMVRBIPCZPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
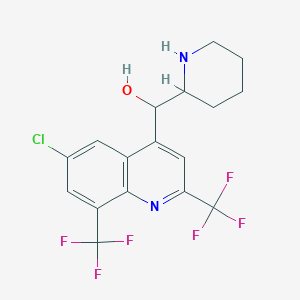

![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
